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Compound of Interest

Compound Name:
1-(4-Bromophenyl)-2-

hydroxyethan-1-one

Cat. No.: B1332072 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic differentiation of ortho-, meta-, and para-isomers of 1-(Bromophenyl)-2-

hydroxyethan-1-one.

This guide provides a comprehensive comparison of the spectroscopic data for the positional

isomers of 1-(4-Bromophenyl)-2-hydroxyethan-1-one, namely 1-(2-bromophenyl)-2-

hydroxyethan-1-one (ortho-isomer), 1-(3-bromophenyl)-2-hydroxyethan-1-one (meta-isomer),

and 1-(4-bromophenyl)-2-hydroxyethan-1-one (para-isomer). The differentiation of these

isomers is crucial in various fields, including medicinal chemistry and material science, where

precise structural confirmation is paramount. This document summarizes key ¹H NMR, ¹³C

NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data in structured tables and

provides detailed experimental protocols for data acquisition.

Spectroscopic Data Comparison
The following tables present a summary of the key spectroscopic data for the three positional

isomers. This data is essential for the unambiguous identification and differentiation of each

isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

1-(2-Bromophenyl)-2-

hydroxyethan-1-one
~7.8 (d) Doublet Aromatic H

~7.6 (t) Triplet Aromatic H

~7.4 (t) Triplet Aromatic H

~7.3 (d) Doublet Aromatic H

~4.9 (s) Singlet CH₂

~3.5 (s, broad) Singlet OH

1-(3-Bromophenyl)-2-

hydroxyethan-1-one
~8.0 (t) Triplet Aromatic H

~7.8 (d) Doublet Aromatic H

~7.7 (d) Doublet Aromatic H

~7.3 (t) Triplet Aromatic H

4.84 (s) Singlet CH₂

3.69 (t) Triplet OH

1-(4-Bromophenyl)-2-

hydroxyethan-1-one
7.86 (d, J = 8.4 Hz) Doublet 2 Aromatic H

7.65 (d, J = 8.8 Hz) Doublet 2 Aromatic H

4.12 (s) Singlet CH₂

Note: Some spectral data for the ortho- and para-isomers are predicted or based on closely

related structures due to the limited availability of direct experimental spectra in the searched

literature. The data for the meta-isomer is partially available from public repositories.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Compound Chemical Shift (δ, ppm) Assignment

1-(2-Bromophenyl)-2-

hydroxyethan-1-one
~198 C=O

~138 Aromatic C-Br

~134, ~132, ~129, ~128, ~122 Aromatic CH

~68 CH₂OH

1-(3-Bromophenyl)-2-

hydroxyethan-1-one
~197 C=O

~137, ~133, ~130, ~127, ~123 Aromatic C

~68 CH₂OH

1-(4-Bromophenyl)-2-

hydroxyethan-1-one
190.4 C=O

132.6, 132.2, 130.4, 129.3 Aromatic C

30.4 CH₂

Note: The ¹³C NMR data is based on a combination of available experimental data for the para-

isomer and predicted values for the ortho- and meta-isomers.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound ν (C=O) ν (O-H) ν (C-Br) Aromatic C-H

1-(2-

Bromophenyl)-2-

hydroxyethan-1-

one

~1690 ~3400 (broad) ~650 ~3000-3100

1-(3-

Bromophenyl)-2-

hydroxyethan-1-

one

~1695 ~3400 (broad) ~670 ~3000-3100

1-(4-

Bromophenyl)-2-

hydroxyethan-1-

one

~1685 ~3400 (broad) ~680 ~3000-3100

Note: The IR data is based on typical values for similar aromatic ketones and brominated

compounds.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)

1-(2-Bromophenyl)-2-

hydroxyethan-1-one
214/216 (isotope pattern)

183/185 ([M-CH₂OH]⁺),

155/157, 77

1-(3-Bromophenyl)-2-

hydroxyethan-1-one
214/216 (isotope pattern)

183/185 ([M-CH₂OH]⁺),

155/157, 77

1-(4-Bromophenyl)-2-

hydroxyethan-1-one
214/216 (isotope pattern)

183/185 ([M-CH₂OH]⁺),

155/157, 77

Note: The characteristic bromine isotope pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) is a

key diagnostic feature in the mass spectra of these compounds.
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Experimental Protocols
Standard protocols for acquiring the spectroscopic data are provided below. These are

generalized procedures and may require optimization based on the specific instrument and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a spectral width of 0 to 220 ppm is appropriate, and a larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid

sample directly on the ATR crystal.

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. A background spectrum of

the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.
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Data Acquisition: Scan a mass range of m/z 40 to 400 to detect the molecular ion and

characteristic fragment ions.

Visualization of Isomeric Relationships and
Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the structural relationships

between the isomers and a typical workflow for their spectroscopic analysis.

Positional Isomers

1-(Bromophenyl)-2-hydroxyethan-1-one

ortho (1,2)

meta (1,3)

para (1,4)

Click to download full resolution via product page

Caption: Structural relationship of ortho-, meta-, and para-isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1332072?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample

NMR IR MS

Data Analysis

Structure Confirmation
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 1-
(Bromophenyl)-2-hydroxyethan-1-one Isomers]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1332072#spectroscopic-data-comparison-for-1-4-
bromophenyl-2-hydroxyethan-1-one-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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